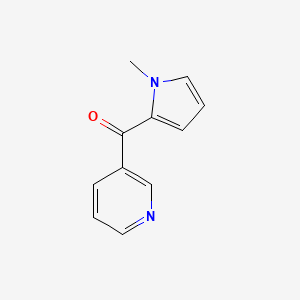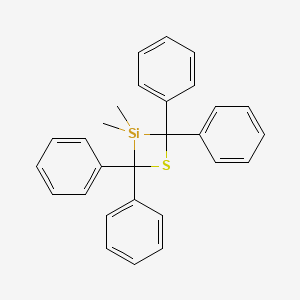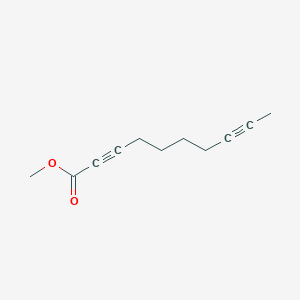
Paxillarine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paxillarine A is a steroidal alkaloid isolated from the plant Pachysandra axillaris. It is one of two newly identified compounds from this species, the other being Paxillarine B. The structure of this compound is characterized by a complex arrangement of functional groups, including a benzoylamino group, an acetoxy group, and a hydroxy group, all attached to a pregnane skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Paxillarine A involves several steps, starting from basic steroidal precursors. The key steps include:
N-Methylation: Introduction of the N-methyl group.
Benzoylation: Addition of the benzoylamino group.
Acetylation: Introduction of the acetoxy group.
Hydroxylation: Addition of the hydroxy group.
Industrial Production Methods: Currently, this compound is primarily obtained through extraction from Pachysandra axillaris. Industrial-scale synthesis has not been widely reported, likely due to the complexity of the molecule and the efficiency of extraction methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzoylamino and acetoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Paxillarine A has shown potential in various scientific research fields:
Chemistry: Used as a model compound for studying steroidal alkaloids and their reactions.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Mécanisme D'action
The mechanism of action of Paxillarine A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways are still under investigation, but it is thought to involve the disruption of key signaling pathways and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Paxillarine B: Another steroidal alkaloid from Pachysandra axillaris with a similar structure but different functional groups.
Pregnane Alkaloids: A broader class of compounds with similar steroidal backbones but varying functional groups.
Uniqueness of Paxillarine A:
Functional Groups: The specific arrangement of benzoylamino, acetoxy, and hydroxy groups makes this compound unique.
Biological Activity: Its cytotoxic activity against cancer cells distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
145022-89-5 |
|---|---|
Formule moléculaire |
C33H50N2O4 |
Poids moléculaire |
538.8 g/mol |
Nom IUPAC |
[(4R,8R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C33H50N2O4/c1-20(34(5)6)29-28(37)19-26-23-13-14-25-30(39-21(2)36)27(35(7)31(38)22-11-9-8-10-12-22)16-18-32(25,3)24(23)15-17-33(26,29)4/h8-12,20,23-30,37H,13-19H2,1-7H3/t20?,23-,24?,25?,26?,27?,28?,29+,30-,32-,33+/m1/s1 |
Clé InChI |
CEFWIVSCALJZMU-WMBLJULDSA-N |
SMILES isomérique |
CC([C@H]1C(CC2[C@@]1(CCC3[C@H]2CCC4[C@@]3(CCC([C@@H]4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)O)N(C)C |
SMILES canonique |
CC(C1C(CC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)

![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)


![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)

![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
